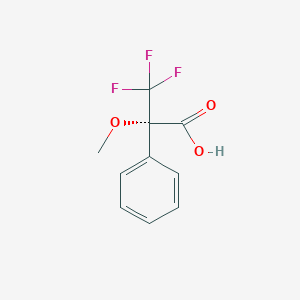

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

Description

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is a chiral compound widely used in organic chemistryThese NMR-based methods help determine the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Properties

IUPAC Name |

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYKJUXBWFATTE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897011 | |

| Record name | (-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-71-5 | |

| Record name | (S)-Methoxy(trifluoromethyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mosher's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172HCJ1IQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyanohydrin Formation

Phenyl trifluoromethyl ketone undergoes nucleophilic addition with sodium cyanide (NaCN) in the presence of methyl sulfate (CH₃OSO₃H). This reaction forms α-trifluoromethylphenylacetonitrile, a cyanohydrin intermediate. The methyl sulfate acts as a methylating agent, facilitating the substitution of the hydroxyl group with a methoxy moiety.

Alternative Synthetic Routes

Goldberg-Alper Method

Goldberg and Alper (1992) developed a milder synthesis route using trimethylsilyl trichloroacetate (TMS-TCA). Phenyl trifluoromethyl ketone is treated with TMS-TCA under anhydrous conditions, forming a silyl enolate intermediate. Hydrolysis of this intermediate with aqueous HCl yields racemic MTPA. This method avoids harsh acidic conditions and offers improved functional group tolerance, making it suitable for substrates sensitive to strong acids.

Microscale Adaptations

Recent advancements have enabled microscale synthesis of MTPA derivatives. For instance, Ward and Rhee (1991) demonstrated that MTPA acid chloride—a critical derivative—can be prepared on a 5 mg scale using oxalyl chloride [(COCl)₂] and catalytic dimethylformamide (DMF) in hexane. While this protocol focuses on the acid chloride, it underscores the feasibility of adapting classical methods to microscale applications for high-throughput analysis.

Resolution of Racemic MTPA to Obtain (S)-(-)-Enantiomer

The synthesis methods described above yield racemic MTPA. To isolate the (S)-(-)-enantiomer, resolution techniques are required:

Diastereomeric Salt Formation

A common strategy involves reacting racemic MTPA with a chiral amine (e.g., brucine or cinchonidine) to form diastereomeric salts. These salts exhibit differential solubility in polar solvents, allowing separation via fractional crystallization. The (S)-(-)-MTPA is liberated from the salt by acidification and purified by recrystallization.

Chiral Chromatography

Preparative chiral high-performance liquid chromatography (HPLC) using columns packed with cellulose- or amylase-derived stationary phases enables direct separation of MTPA enantiomers. This method offers high enantiomeric excess (>99%) but requires specialized equipment and is cost-prohibitive for large-scale applications.

Analytical Characterization

X-ray Crystallography

The crystal structure of racemic MTPA reveals a homochiral dimer stabilized by intermolecular hydrogen bonds between carboxylic acid groups (O–H···O distances: 2.6616–2.6801 Å). The trifluoromethyl and methoxy groups adopt a staggered conformation around the chiral center, minimizing steric hindrance.

NMR Spectroscopy

¹H NMR analysis of MTPA esters (e.g., menthyl esters) provides distinct signals for diastereomers, enabling quantification of enantiomeric purity. For example, the methoxy proton resonates as a singlet at δ 3.46 ppm, while the α-proton of the ester group appears as a quartet at δ 6.14 ppm (J = 6.5 Hz).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Dale et al. (1969) | High scalability; uses readily available reagents | Harsh acidic conditions; moderate yields |

| Goldberg-Alper (1992) | Mild conditions; functional group tolerance | Requires silylation reagents |

| Microscale protocols | Suitable for high-throughput analysis | Limited to small-scale derivative preparation |

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Case Study : A study published in Journal of Chromatography investigated the use of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for the resolution of amphetamine-related compounds. The chiral acylating reagent was utilized to create diastereomeric amides which were then separated using gas-liquid chromatography (GLC). The study demonstrated that this method could effectively resolve amino acid enantiomers and determine the enantiomeric composition of drugs excreted in biological fluids .

Recent research has highlighted the potential implications of organofluorine compounds like (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid on environmental health. Studies indicate that fluorinated compounds can persist in ecosystems and may pose risks to human health and wildlife . Understanding their behavior in environmental contexts is crucial for assessing risks associated with their use.

Synthesis and Reaction Pathways

This compound is synthesized through various chemical pathways that involve fluorinated precursors. Its synthesis often requires careful handling due to its hygroscopic nature and potential reactivity with moisture.

Mechanism of Action

The mechanism by which (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid exerts its effects involves its ability to form stable complexes with chiral molecules. This interaction allows for the determination of the absolute configuration of chiral centers in molecules. The compound’s trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in stereochemical analysis .

Comparison with Similar Compounds

Similar Compounds

- ®-(-)-alpha-Methoxyphenylacetic acid

- (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride

- ®-(-)-Mandelic acid

Uniqueness

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in stereochemical analysis compared to other similar compounds .

Biological Activity

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, commonly referred to as MTPA, is a chiral compound primarily utilized in the field of organic chemistry for its role as a derivatizing agent in NMR spectroscopy. Its unique trifluoromethyl group enhances its biological activity and utility in various chemical analyses, particularly in the resolution of enantiomers. This article delves into the biological activity of MTPA, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H9F3O3

- Molecular Weight : 232.17 g/mol

- Melting Point : 46-49 °C

- Density : 1.303 g/mL at 25 °C

- Optical Purity : ee ≥ 99% (GLC)

The presence of the trifluoromethyl group significantly influences the compound's electronic properties, making it a valuable candidate for various biological applications.

MTPA is primarily known for its role in chiral resolution through Mosher's method. The compound reacts with secondary alcohols and amines to form diastereomeric esters or amides, which can be separated based on their differing physical properties. This process is crucial for determining the absolute configuration of chiral centers in complex molecules.

Key Mechanisms:

- Chiral Discrimination : MTPA's ability to form diastereomers allows for effective separation and analysis of enantiomers.

- NMR Analysis : It serves as a derivatizing agent that enhances NMR signal resolution, facilitating the identification of chiral compounds.

Biological Applications

MTPA has been employed in various biological studies, particularly in pharmacology and toxicology. Its applications range from drug metabolism studies to the analysis of biological fluids.

Case Studies:

- Amphetamine Derivatives : Research demonstrated that MTPA can be used to derive diastereomeric amides from amphetamines, aiding in the determination of their absolute configurations and enantiomeric compositions in biological samples .

- Drug Metabolism : A study indicated that MTPA was effective in analyzing the enantiomeric composition of 2,5-dimethoxy-4-methylamphetamine excreted in rat urine after administration. This highlights its utility in pharmacokinetic studies .

- Chiral Resolution : In a detailed study on Mosher's acid derivatives, MTPA was shown to resolve racemic mixtures effectively, demonstrating high resolving efficiency for various compounds .

Comparative Biological Activity

To better understand MTPA's biological activity compared to other compounds, a table summarizing key findings from relevant studies is presented below:

Safety and Handling

MTPA is classified as a hazardous substance with potential irritant effects on skin and eyes. Proper safety measures should be taken when handling this compound, including the use of gloves and goggles.

Hazard Classifications:

- Eye Irrit. 2

- Skin Irrit. 2

- STOT SE 3

Q & A

Q. What protocols ensure reproducibility in synthesizing and handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.